molecular formula C8H9ClN2O4S B3306955 3-(6-Chloropyridine-3-sulfonamido)propanoic acid CAS No. 929974-15-2

3-(6-Chloropyridine-3-sulfonamido)propanoic acid

Cat. No. B3306955
CAS RN: 929974-15-2
M. Wt: 264.69 g/mol
InChI Key: IOEYIOQUZIENMD-UHFFFAOYSA-N
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Description

3-(6-Chloropyridine-3-sulfonamido)propanoic acid, also known as CSP, is an organic compound with a wide range of applications in scientific research. It is a type of sulfonamide acid, with a molecular formula of C6H6ClNO3S, and a molecular weight of 203.6 g/mol. CSP is a colorless solid at room temperature, and is soluble in water and alcohol. It is a useful reagent in organic synthesis and has been used in various scientific research applications.

Scientific Research Applications

Crystallography and Structural Studies

Research into compounds closely related to "3-(6-Chloropyridine-3-sulfonamido)propanoic acid" contributes to crystallography by elucidating the molecular packing, hydrogen bonding, and crystal structures of sulfonamides and sulfonic acids. For example, studies on various sulfonamide derivatives, such as 4-chloropyridine-3-sulfonic acid and its analogs, have demonstrated how these compounds form one-dimensional chains and two-dimensional networks through hydrogen bonding (Xin-biao Mao et al., 2006). Such structural insights are crucial for designing new materials with specific properties.

Synthesis of Novel Compounds

The synthesis of novel compounds using sulfonamide and sulfonic acid frameworks has been extensively studied. These compounds have been synthesized for various applications, including as inhibitors and as components in complex molecular structures. For instance, derivatives of sulfonamide compounds have shown promise as potent thromboxane A2 prostanoid receptor antagonists, offering potential leads for antithromboxane therapies (Xiaozhao Wang et al., 2014). Such research underscores the utility of sulfonamide derivatives in developing novel pharmaceutical agents.

Chemical Reactions and Mechanisms

Studies on sulfonamide-related compounds also shed light on chemical reactions and mechanisms that can be applied to synthesize new chemical entities. The reactivity of the sulfonamide group in facilitating heterocyclization and forming pyrrole and pyridine derivatives, as demonstrated in the esterification of nicotinic acid (A. A. Makhmudova, 2020), highlights the versatility of sulfonamide groups in synthetic chemistry.

Material Science and Corrosion Inhibition

Sulfonamide derivatives have also been explored for their applications in material science, particularly as corrosion inhibitors. Compounds like 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid have been tested for their efficiency in inhibiting mild steel corrosion, showcasing the potential of sulfonamide derivatives in protecting materials from degradation (Hari Kumar Sappani et al., 2014).

properties

IUPAC Name

3-[(6-chloropyridin-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c9-7-2-1-6(5-10-7)16(14,15)11-4-3-8(12)13/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEYIOQUZIENMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257711
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridine-3-sulfonamido)propanoic acid

CAS RN

929974-15-2
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929974-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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